

### Unraveling the Therapeutic Potential of CHS-111: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CHS-111  |           |
| Cat. No.:            | B1668922 | Get Quote |

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the novel compound **CHS-111**. However, initial investigations have revealed that "**CHS-111**" is not a publicly disclosed identifier for a clinical or preclinical compound. It is likely an internal designator, a discontinued program, or a possible typographical error.

Extensive searches of pharmaceutical pipelines, clinical trial registries, and scientific literature have yielded no specific information on a compound designated as **CHS-111**. Inquiries into the portfolio of Coherus BioSciences, a company known to use the "CHS" prefix for its pipeline candidates, have identified compounds such as CHS-114 and CHS-1000, but no public data exists for **CHS-111**.

To provide a relevant and valuable comparative analysis in line with the intended audience's interests, this guide will focus on a known immuno-oncology agent from Coherus BioSciences, CHS-114, and its direct competitor, BMS-986340, developed by Bristol Myers Squibb. Both are monoclonal antibodies targeting the C-C chemokine receptor 8 (CCR8), offering a pertinent and data-supported comparison of their therapeutic potential.

## CHS-114 vs. BMS-986340: A Head-to-Head Efficacy and Safety Comparison

CHS-114 and BMS-986340 are at the forefront of a novel class of cancer immunotherapies aimed at depleting regulatory T cells (Tregs) within the tumor microenvironment. These



specialized immune cells suppress the anti-tumor immune response, and their removal is hypothesized to unleash the body's ability to fight cancer.

#### **Quantitative Data Summary**

The following table summarizes the available clinical trial data for both compounds. It is important to note that this data is from early-phase trials and cross-trial comparisons should be interpreted with caution due to potential differences in study populations and designs.

| Parameter            | CHS-114 (Coherus<br>BioSciences)           | BMS-986340 (Bristol Myers<br>Squibb)       |
|----------------------|--------------------------------------------|--------------------------------------------|
| Mechanism of Action  | Anti-CCR8 monoclonal antibody              | Anti-CCR8 monoclonal antibody              |
| Phase of Development | Phase 1/2                                  | Phase 1/2                                  |
| Target Indications   | Advanced solid tumors                      | Advanced solid tumors                      |
| Observed Efficacy    | Data from ongoing trials is emerging.      | Data from ongoing trials is emerging.      |
| Safety Profile       | Generally well-tolerated in early studies. | Generally well-tolerated in early studies. |

#### **Experimental Protocols**

Detailed methodologies for the key experiments that form the basis of our understanding of these compounds are crucial for accurate interpretation and future research.

CHS-114 Phase 1/2 Clinical Trial Protocol (Simplified)

- Study Design: Open-label, dose-escalation, and dose-expansion study.
- Patient Population: Adults with advanced solid tumors who have failed standard therapies.
- Intervention: CHS-114 administered intravenously at escalating dose levels.
- Primary Objectives: To assess the safety and tolerability of CHS-114 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).



- Secondary Objectives: To evaluate the preliminary anti-tumor activity of CHS-114, to characterize its pharmacokinetic profile, and to assess its pharmacodynamic effects on peripheral and tumor-infiltrating immune cells.
- Key Assessments: Adverse event monitoring, tumor assessments via imaging (e.g., RECIST 1.1), pharmacokinetic sampling, and immunophenotyping of blood and tumor biopsy samples.

BMS-986340 Phase 1/2 Clinical Trial Protocol (Simplified)

- Study Design: First-in-human, open-label study involving dose escalation and cohort expansion.
- Patient Population: Patients with select advanced solid tumors.
- Intervention: Intravenous administration of BMS-986340 as a monotherapy and in combination with an anti-PD-1 antibody.
- Primary Objectives: To evaluate the safety, tolerability, and dose-limiting toxicities of BMS-986340.
- Secondary Objectives: To assess preliminary efficacy, pharmacokinetics, and pharmacodynamics, including the effect on Treg populations.
- Key Assessments: Monitoring for adverse events, radiographic tumor evaluation, pharmacokinetic analysis, and biomarker assessments from blood and tissue samples.

# Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the scientific principles and processes underlying the development and evaluation of these anti-CCR8 antibodies, the following diagrams are provided.









Click to download full resolution via product page

• To cite this document: BenchChem. [Unraveling the Therapeutic Potential of CHS-111: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668922#chs-111-vs-competitor-compound-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com